N-benzyl-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-benzyl-3-(1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. These compounds have gained significant attention due to their diverse biological and pharmaceutical applications, including their use as antimicrobial, anticancer, and anti-inflammatory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between a nitrile and an azide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. These may include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation due to its low highest occupied molecular orbital (HOMO) energy.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and benzamide positions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the benzyl and benzamide groups.
Substitution: Substituted derivatives at the benzyl and benzamide positions.
Scientific Research Applications
N-benzyl-3-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as mitogen-activated protein kinase 1 (MEK-1), which plays a role in cell proliferation and survival.
Protein Binding: It can bind to proteins involved in inflammatory pathways, thereby reducing inflammation and pain.
DNA Interaction: The compound may interact with DNA, leading to the inhibition of cancer cell growth and proliferation.
Comparison with Similar Compounds
N-benzyl-3-(1H-tetrazol-1-yl)benzamide can be compared with other tetrazole derivatives:
N-benzyl-1H-tetrazole: Lacks the benzamide group, making it less effective in certain biological applications.
3-(1H-tetrazol-1-yl)benzamide: Lacks the benzyl group, which may reduce its ability to interact with specific molecular targets.
N-benzyl-5-mercapto-1H-tetrazole:
This compound stands out due to its unique combination of the benzyl, tetrazole, and benzamide groups, providing a versatile scaffold for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C15H13N5O |
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Molecular Weight |
279.30 g/mol |
IUPAC Name |
N-benzyl-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H13N5O/c21-15(16-10-12-5-2-1-3-6-12)13-7-4-8-14(9-13)20-11-17-18-19-20/h1-9,11H,10H2,(H,16,21) |
InChI Key |
SEACGUPVQKBWMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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